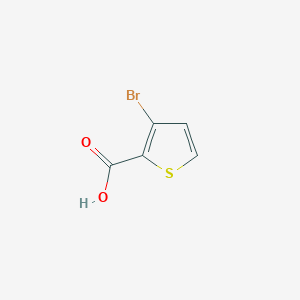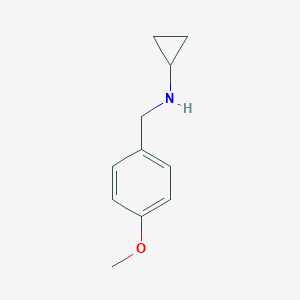
N-(4-methoxybenzyl)cyclopropanamine
Vue d'ensemble
Description
“N-(4-methoxybenzyl)cyclopropanamine” is a compound used for proteomics research . It has a molecular formula of C11H15NO and a molecular weight of 177.24 .
Synthesis Analysis
The synthesis of “N-(4-methoxybenzyl)cyclopropanamine” involves the reaction of N-cyclopropyl-2,3,4,5,6-pentafluoro-N-(4-fluorobenzyl)benzenesulfonamide with cesium carbonate in DMF. The addition of 1-(bromomethyl)-4-fluorobenzene leads to the formation of the compound .Molecular Structure Analysis
The InChI code for “N-(4-methoxybenzyl)cyclopropanamine” is 1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 . This indicates the presence of a cyclopropane ring attached to a methoxybenzyl group.Physical And Chemical Properties Analysis
“N-(4-methoxybenzyl)cyclopropanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 277.6±15.0 °C at 760 mmHg, and a flash point of 109.9±9.8 °C . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- N-(4-methoxybenzyl)cyclopropanamine derivatives have been synthesized for various research purposes. For instance, a study by Silverman & Hoffman (1981) involved the synthesis of labeled cyclopropanamines, including N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine. These compounds were synthesized from cyclopropanecarbonitrile, highlighting a methodological approach in chemical synthesis.
Application in Multicomponent Reactions
- The compound and its derivatives are used in multicomponent reactions, a critical aspect of modern organic and medicinal chemistry. For example, a study by Sydorenko et al. (2022) describes the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one using a one-pot interaction process. This synthesis is significant for designing potentially biologically active molecules.
Role in Medicinal Chemistry
- N-(4-methoxybenzyl)cyclopropanamine derivatives play a role in medicinal chemistry. For instance, the asymmetric synthesis of key intermediates in the production of dextromethorphan, a widely used antitussive, involves the use of N-(4-methoxybenzyl)cyclopropanamine related compounds, as demonstrated by Wu et al. (2020).
Protective Group in Chemical Synthesis
- The compound is used as a protective group in chemical syntheses. Bailey et al. (1999) used 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating the utility of this compound in the protection of functional groups in complex syntheses.
Development of Green Chemistry Processes
- The compound is utilized in developing environmentally sustainable chemical processes. For example, Marsini et al. (2017) describe a green chemistry approach involving a continuous flow Curtius rearrangement using a p-methoxybenzyl (PMB) carbamate.
Application in Stereochemistry
- The stereoselective synthesis involving N-(4-methoxybenzyl)cyclopropanamine derivatives highlights its importance in stereochemistry. Pérez-Faginas et al. (2007) discuss the diastereo- and enantioselective approach to synthesizing 1,3,4,4-tetrasubstituted beta-lactams using N-(p-methoxybenzyl)-N-(2-chloro)propionyl amino acid derivatives.
Safety and Hazards
“N-(4-methoxybenzyl)cyclopropanamine” is harmful by inhalation, in contact with skin, and if swallowed. It causes severe skin burns and eye damage . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, removing contaminated clothing immediately, and rinsing skin with water/shower .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKRVOSGOVKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405985 | |
| Record name | N-(4-methoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70894-71-2 | |
| Record name | N-(4-methoxybenzyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-methoxyphenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

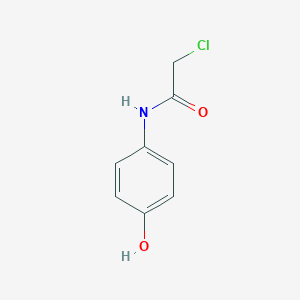
![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)
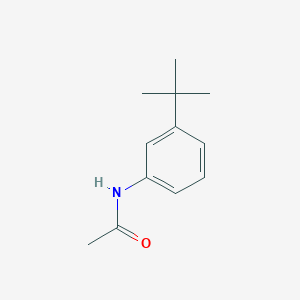
![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)
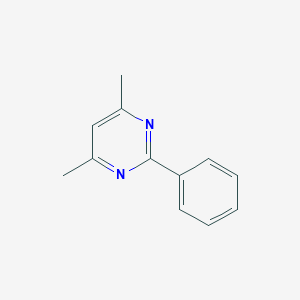
![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)

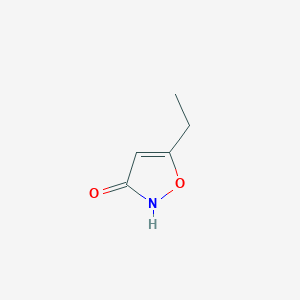
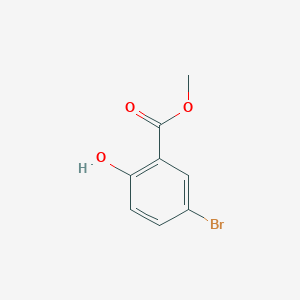
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
